REACTION_SMILES
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[Br:1][c:2]1[c:3]([F:11])[cH:4][cH:5][c:6]2[cH:7][cH:8][s:9][c:10]12.[C:19]([Li:20])([CH3:21])([CH3:22])[CH3:23].[CH3:12][O:13][B:14]([O:15][CH3:16])[O:17][CH3:18]>>[c:2]1([OH:13])[c:3]([F:11])[cH:4][cH:5][c:6]2[cH:7][cH:8][s:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc2ccsc2c1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COB(OC)OC
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Name
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Type
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product
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Smiles
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Oc1c(F)ccc2ccsc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |